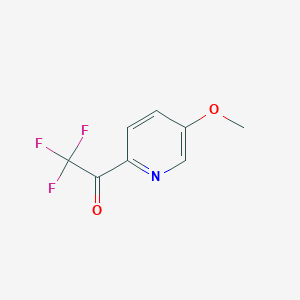
2,2,2-Trifluoro-1-(5-methoxypyridin-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, which is further connected to a methoxypyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxypyridine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or acetonitrile.
Reaction Mechanism: The reaction proceeds through the formation of an intermediate, which undergoes further transformation to yield the desired product.
Industrial production methods may involve scaling up the laboratory synthesis process, with additional steps for purification and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-(5-fluoro-2-methoxypyridin-3-yl)ethanone: This compound has a similar structure but with a fluorine atom at a different position on the pyridine ring, leading to different chemical properties and reactivity.
1-Trifluoroacetyl piperidine: This compound contains a piperidine ring instead of a pyridine ring, resulting in different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1060801-74-2 |
|---|---|
Molecular Formula |
C8H6F3NO2 |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H6F3NO2/c1-14-5-2-3-6(12-4-5)7(13)8(9,10)11/h2-4H,1H3 |
InChI Key |
JPUCUYHOYQWRNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




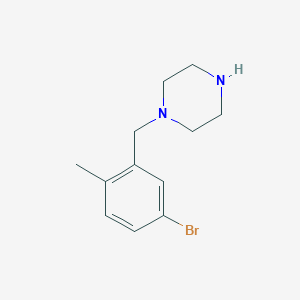

![2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride](/img/structure/B15319897.png)
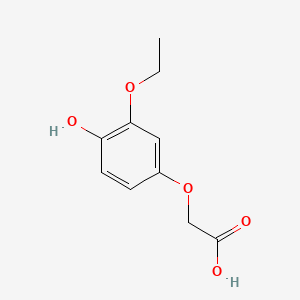
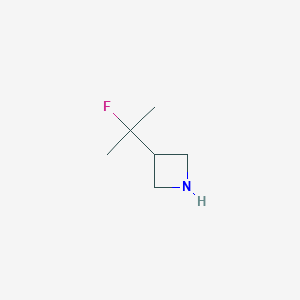


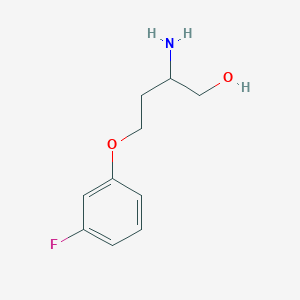


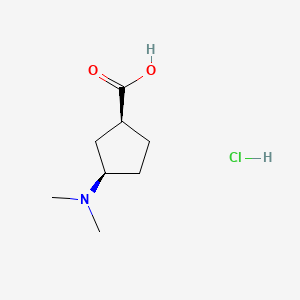
![3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15319955.png)
